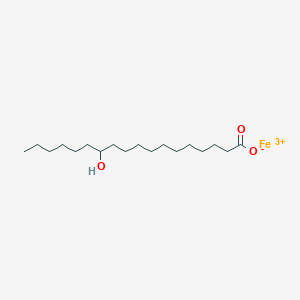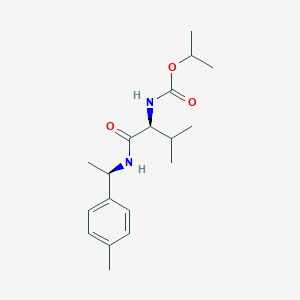
L-(R)-iprovalicarb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-(R)-iprovalicarb is a fungicide that belongs to the chemical class of carboxamides. It is widely used in agriculture to control various fungal diseases in crops such as wheat, barley, and rice. The compound has been developed as a result of the need for effective and safe fungicides that can control fungal diseases while minimizing the impact on the environment and human health.
Applications De Recherche Scientifique
1. Agricultural Fungicide Efficacy Iprovalicarb is a carboxylic acid amide (CAA) fungicide, notably effective in controlling potato late blight caused by Phytophthora infestans. It shows low evolutionary risk of resistance in P. infestans due to both genetic and environmental factors influencing its sensitivity. Its use in agriculture is balanced by a trade-off between fungicide resistance and pathogen growth rate, suggesting low risk of evolving resistance to iprovalicarb in P. infestans (Chen et al., 2018).
2. Resistance Risk in Pathogens In studies of Phytophthora capsici, a pathogen affecting numerous crops, iprovalicarb was found to have a moderate resistance risk. The fungicide’s effectiveness varied among P. capsici isolates, with some demonstrating significant resistance. This resistance was stable and did not affect the pathogen’s general growth characteristics, indicating that resistance management strategies are necessary for its use (Lu et al., 2010).
3. Residue Analysis and Safety in Food Crops The residue levels of iprovalicarb in food crops such as cabbage and tomato have been studied for safety assessment. It was found that the residue levels dissipated following first-order kinetics and were below the maximum permissible intake, indicating safety for human consumption. The research suggests that iprovalicarb is a viable option for fungal disease control in various crops without posing significant risks to consumers (Maity & Mukherjee, 2009).
4. Detection Techniques for Residue Monitoring Advanced detection techniques, such as Surface Plasmon Resonance (SPR) biosensors, have been developed for the rapid and sensitive detection of iprovalicarb residues. These techniques are crucial for monitoring and ensuring the safety of agricultural products treated with iprovalicarb, contributing to the management of its use in agriculture (Kim et al., 2009).
Propriétés
Numéro CAS |
140923-25-7 |
|---|---|
Nom du produit |
L-(R)-iprovalicarb |
Formule moléculaire |
C15H32O4Si |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
propan-2-yl N-[(2S)-3-methyl-1-[[(1R)-1-(4-methylphenyl)ethyl]amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14-,16+/m1/s1 |
Clé InChI |
NWUWYYSKZYIQAE-ZBFHGGJFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)C |
SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C |
Autres numéros CAS |
140923-17-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



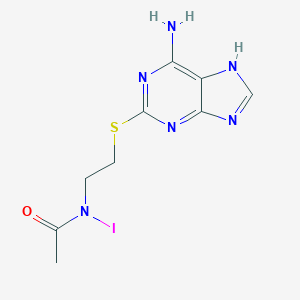
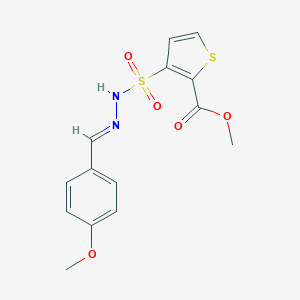


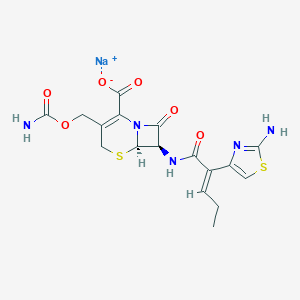
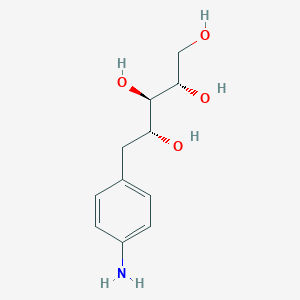
![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)
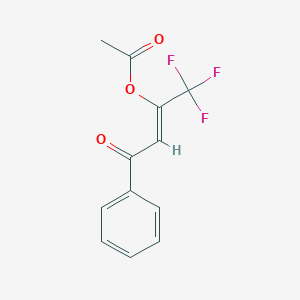
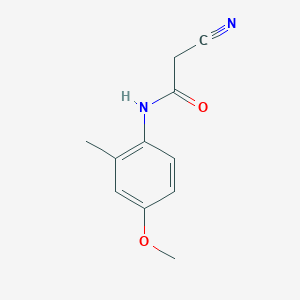
![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)

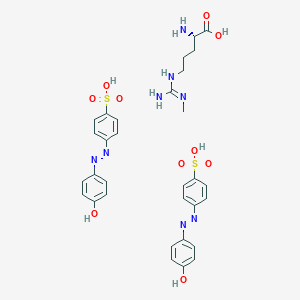
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
